molecular formula C15H20ClN3O2 B3061539 Zacopride, (R)- CAS No. 123441-85-0

Zacopride, (R)-

Cat. No.: B3061539
CAS No.: 123441-85-0
M. Wt: 309.79 g/mol
InChI Key: FEROPKNOYKURCJ-ZDUSSCGKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Zacopride involves several steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods: Industrial production of ®-Zacopride follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated systems for chiral resolution and purification to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: ®-Zacopride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

®-Zacopride has a wide range of scientific research applications:

Mechanism of Action

®-Zacopride exerts its effects by modulating serotonin receptors. It acts as an antagonist at the 5-hydroxytryptamine 3 receptor, inhibiting serotonin-induced responses, and as an agonist at the 5-hydroxytryptamine 4 receptor, stimulating serotonin-mediated effects. This dual activity allows it to modulate various physiological processes, including gastrointestinal motility and cardiac function .

Comparison with Similar Compounds

Uniqueness of ®-Zacopride: ®-Zacopride’s unique dual activity as both an antagonist at the 5-hydroxytryptamine 3 receptor and an agonist at the 5-hydroxytryptamine 4 receptor distinguishes it from other similar compounds. This dual activity provides a broader range of therapeutic applications and makes it a valuable compound for research and development .

Properties

CAS No.

123441-85-0

Molecular Formula

C15H20ClN3O2

Molecular Weight

309.79 g/mol

IUPAC Name

4-amino-N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5-chloro-2-methoxybenzamide

InChI

InChI=1S/C15H20ClN3O2/c1-21-14-7-12(17)11(16)6-10(14)15(20)18-13-8-19-4-2-9(13)3-5-19/h6-7,9,13H,2-5,8,17H2,1H3,(H,18,20)/t13-/m0/s1

InChI Key

FEROPKNOYKURCJ-ZDUSSCGKSA-N

Isomeric SMILES

COC1=CC(=C(C=C1C(=O)N[C@H]2CN3CCC2CC3)Cl)N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC2CN3CCC2CC3)Cl)N

Origin of Product

United States

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